molecular formula C23H20ClN5O2S B3413777 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946269-27-8

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B3413777
CAS No.: 946269-27-8
M. Wt: 466 g/mol
InChI Key: ULHJWXDIZHIJTI-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a central pyrimidine ring substituted with a methyl group at position 4 and a phenylamino group at position 4. The sulfonamide moiety is linked to a para-substituted phenyl group, which is further connected to a 2-chlorobenzenesulfonyl group.

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-16-15-22(26-17-7-3-2-4-8-17)28-23(25-16)27-18-11-13-19(14-12-18)29-32(30,31)21-10-6-5-9-20(21)24/h2-15,29H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJWXDIZHIJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of 4-chloro-6-methylpyrimidine with aniline derivatives under specific conditions to form the pyrimidine core.

    Amination: The pyrimidine core is then aminated using appropriate reagents to introduce the amino group.

    Sulfonation: The final step involves the sulfonation of the aminated pyrimidine core with benzene sulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to and inhibits certain enzymes, leading to the disruption of key cellular processes. This inhibition can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Substituents logP Hydrogen Bond Donors/Acceptors Key Structural Variations
2-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide (Target) ~450 (estimated) Chloro (benzene), methyl (pyrimidine), phenylamino (pyrimidine) ~5 (est.) 3 donors, 8 acceptors (est.) Benchmark compound for comparison.
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide 441.5 Methoxy (benzene), diethylamino (pyrimidine), methyl (pyrimidine) ~4.5 2 donors, 7 acceptors Diethylamino group enhances solubility but reduces steric bulk compared to phenylamino.
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide 401.5 Fluoro (benzene), ethylamino (pyrimidine), methyl (pyrimidine) ~3.8 3 donors, 7 acceptors Fluorine substitution increases electronegativity, potentially improving target binding.
4-Methoxy-2,5-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide 467.59 Methoxy, dimethyl (benzene); pyrrolidinyl (pyrimidine), methyl (pyrimidine) 5.58 2 donors, 7 acceptors Pyrrolidinyl group introduces conformational flexibility and moderate lipophilicity.
2,5-Diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide 504.65 Diethoxy (benzene), pyrrolidinyl (pyrimidine), methyl (pyrimidine) ~6.0 2 donors, 8 acceptors Ethoxy groups increase hydrophobicity, possibly reducing aqueous solubility.

Key Findings from Structural Analysis:

Methoxy and ethoxy substituents (e.g., ) enhance lipophilicity, which may compromise solubility but improve membrane permeability .

Impact of Halogenation :

  • The chloro group in the target compound and the fluoro group in influence electronic properties. Fluorine’s electronegativity may enhance binding affinity in polar environments, while chlorine’s larger size could improve hydrophobic interactions .

logP and Bioavailability :

  • Compounds with logP >5 (e.g., ) are likely to exhibit higher tissue penetration but may face challenges in aqueous solubility, necessitating formulation adjustments for drug development .

Biological Activity

2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer research. Its unique structure includes a pyrimidine core and a sulfonamide group, which contribute to its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClN5O2S
  • IUPAC Name : N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide
  • Molecular Weight : 471.96 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : Reaction of 4-chloro-6-methylpyrimidine with aniline derivatives.
  • Amination : Introduction of the amino group to the pyrimidine core.
  • Sulfonation : Reaction with benzene sulfonyl chloride to yield the final product.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties through the inhibition of specific enzymes involved in cancer cell proliferation. It targets pathways critical for tumor growth, making it a candidate for further development in cancer therapeutics.

The compound's mechanism involves binding to specific molecular targets, leading to the inhibition of key cellular processes. This action can suppress cancer cell growth and induce apoptosis.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-amino-4-chloro-6-methylpyrimidineStructureModerate anticancer activity
4-chloro-N-methylpyrimidineStructureLimited activity

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its biological efficacy.

Study on Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic applications in managing cardiovascular diseases.

Key Findings:

  • Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
  • Effects Observed : Decreased perfusion pressure and coronary resistance.

These findings underscore the importance of further exploring the cardiovascular implications of sulfonamide compounds, including this compound.

Pharmacokinetic Considerations

Pharmacokinetic studies indicate that compounds like this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Theoretical models predict optimal distribution volumes and short half-lives due to their lipophilic nature.

Theoretical ADME Parameters:

ParameterValue
AbsorptionHigh
DistributionOptimal volume
MetabolismPhase II reactions
ExcretionRenal

These pharmacokinetic properties are crucial for determining the therapeutic viability of the compound in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

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